molecular formula C12H21NO4 B1301977 (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester CAS No. 329910-39-6

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester

Cat. No.: B1301977
CAS No.: 329910-39-6
M. Wt: 243.3 g/mol
InChI Key: ZZGMDDXYOHHJMT-IUCAKERBSA-N
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Description

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is a compound that features a cyclopentane ring with an amino group and a carboxylic acid ester. The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through various cyclization reactions.

    Introduction of the amino group: The amino group is introduced via amination reactions.

    Protection of the amino group: The amino group is protected using the Boc group, which is introduced using tert-butoxycarbonyl chloride in the presence of a base.

    Esterification: The carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be used to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotected amine: Removal of the Boc group yields the free amine.

    Carboxylic acid: Hydrolysis of the ester group yields the carboxylic acid.

Scientific Research Applications

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under specific conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid: Similar structure but without the ester group.

    (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is unique due to its specific combination of a cyclopentane ring, an amino group protected by a Boc group, and a methyl ester. This combination makes it a versatile intermediate in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Properties

IUPAC Name

methyl (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370351
Record name ST50825900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329910-39-6
Record name ST50825900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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